molecular formula C10H14N2O6 B12062145 5-Methyluridine-d4

5-Methyluridine-d4

Cat. No.: B12062145
M. Wt: 262.25 g/mol
InChI Key: DWRXFEITVBNRMK-VZFAMDNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyluridine-d4 is a deuterium-labeled analogue of 5-Methyluridine, a methylated nucleoside found in human fluids. This compound is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Methyluridine-d4 involves the incorporation of deuterium atoms into the 5-Methyluridine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

For large-scale production, an economical process has been developed that is amenable to mass production. This process employs a novel intermediate, 5’-benzoyl-2’-halo-3’-alkanesulfonylthymidine, and includes efficient deprotection, isolation, and purification procedures .

Chemical Reactions Analysis

Types of Reactions

5-Methyluridine-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce various substituted nucleosides .

Scientific Research Applications

5-Methyluridine-d4 is widely used in scientific research due to its stable isotope labeling, which allows for:

    Metabolic Pathway Studies: Tracing metabolic pathways in vivo.

    Environmental Studies: Used as standards for detecting environmental pollutants.

    Clinical Diagnostics: Imaging, diagnosis, and newborn screening.

    Organic Chemistry: Studying reaction mechanisms and kinetics

Mechanism of Action

The mechanism of action of 5-Methyluridine-d4 involves its incorporation into RNA molecules, where it can affect various biological processes. The methyl group of 5-Methyluridine originates from S-adenosyl-L-methionine, and its incorporation into RNA can influence gene expression and RNA stability. This modification can alter RNA secondary structure and affect base stacking and hydrogen bonding patterns .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyluridine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it particularly valuable in research applications where detailed tracking of metabolic pathways is required .

Properties

Molecular Formula

C10H14N2O6

Molecular Weight

262.25 g/mol

IUPAC Name

6-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i1D3,2D

InChI Key

DWRXFEITVBNRMK-VZFAMDNFSA-N

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C([2H])([2H])[2H]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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